

Spectroscopic and Structural Elucidation of Azido-isobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Azido-isobutane	
Cat. No.:	B1279905	Get Quote

Introduction

Azido-isobutane (1-azido-2-methylpropane) is an organic azide that holds significance in various chemical syntheses, particularly as a precursor in click chemistry and for the introduction of the azido functional group. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹3C NMR), and infrared (IR) spectroscopic data for **azido-isobutane**. Furthermore, it outlines the general experimental protocols for acquiring this data and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data for **azido-isobutane** is summarized below. The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for **Azido-isobutane**



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.15	Doublet	2H	-CH2-N3
~1.95	Nonet	1H	-CH(CH ₃) ₂
~0.95	Doublet	6H	-CH(CH3)2

Predicted data in CDCl3 solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for Azido-isobutane

Chemical Shift (δ) (ppm)	Assignment
~58	-CH ₂ -N ₃
~28	-CH(CH ₃) ₂
~20	-CH(CH ₃) ₂

Predicted data in CDCl3 solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Azido-isobutane



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~2100	Strong, Sharp	N₃ asymmetric stretch
~1470	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (CH₃)
~1250	Medium	N₃ symmetric stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of azido-isobutane (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.



 Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like azido-isobutane, the spectrum can be
 obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to
 form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
 sample is then placed in the beam path, and the sample spectrum is acquired. The
 instrument records an interferogram, which is then Fourier transformed to produce the final
 IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow and Visualization

The synthesis and characterization of **azido-isobutane** typically follow a logical progression from starting materials to the final, characterized product. This workflow can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization of azido-isobutane.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Azidoisobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279905#spectroscopic-data-for-azido-isobutane-1hnmr-13c-nmr-ir]

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